4-Bromo-5-chloro-6-methyl-1H-indazole
Overview
Description
4-Bromo-5-chloro-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents at the 4, 5, and 6 positions, respectively. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in various biological processes .
Mode of Action
Indazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indazole compounds are known to influence a variety of biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Indazole compounds are known to have various effects at the molecular and cellular level, such as inhibiting cell growth .
Preparation Methods
The synthesis of 4-Bromo-5-chloro-6-methyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide followed by cyclization can yield the desired indazole derivative . Industrial production methods often employ transition metal-catalyzed reactions, such as copper or silver-catalyzed cyclizations, to achieve higher yields and selectivity .
Chemical Reactions Analysis
4-Bromo-5-chloro-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
4-Bromo-5-chloro-6-methyl-1H-indazole can be compared with other indazole derivatives such as 4-bromo-6-chloro-1H-indazole and 5-chloro-6-methyl-1H-indazole. While these compounds share a similar core structure, the presence and position of substituents can significantly influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-5-chloro-6-methyl-1H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-6-5(3-11-12-6)7(9)8(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYMIZLDTHEHQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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